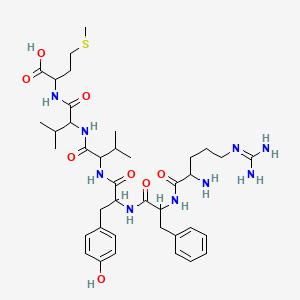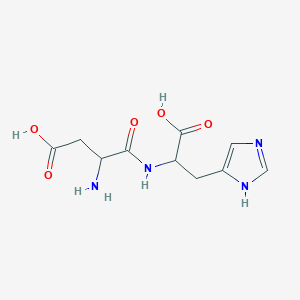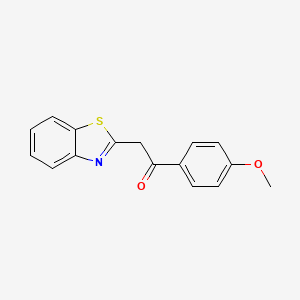
Ethyl 2-(2-methoxyphenyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-methoxyphenyl)benzoate: is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is derived from benzoic acid and features a methoxy group attached to the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The synthesis of ethyl 2-(2-methoxyphenyl)benzoate typically involves the esterification of 2-(2-methoxyphenyl)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrially, this compound can be produced using continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-(2-methoxyphenyl)benzoate can undergo oxidation reactions, particularly at the benzylic position.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.
Major Products:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Ethyl 2-(2-methoxyphenyl)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . Medicine: Research is ongoing to explore its potential as a local anesthetic due to its structural similarity to known anesthetics . Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant odor .
Mechanism of Action
The mechanism of action of ethyl 2-(2-methoxyphenyl)benzoate in biological systems involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.
Comparison with Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the methoxy group, resulting in different reactivity and applications.
Methyl 2-(2-methoxyphenyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its physical properties and reactivity.
2-(2-methoxyphenyl)benzoic acid: The parent acid of this compound, used in similar applications but with different reactivity due to the presence of the carboxylic acid group.
Uniqueness: this compound is unique due to the presence of both the ester and methoxy functional groups, which confer specific chemical properties and reactivity. Its pleasant odor makes it valuable in the fragrance industry, while its potential biological activities make it a subject of interest in medicinal chemistry .
Properties
CAS No. |
773139-83-6 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
ethyl 2-(2-methoxyphenyl)benzoate |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(17)14-10-5-4-8-12(14)13-9-6-7-11-15(13)18-2/h4-11H,3H2,1-2H3 |
InChI Key |
VKHABGIDXXJCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-tert-butyl-2H,3H-imidazo[2,1-b][1,3]thiazole](/img/structure/B12114259.png)



![[2-(3,4-Dichlorophenyl)cyclopropyl]methanol](/img/structure/B12114278.png)


![1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B12114290.png)
![2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione](/img/structure/B12114295.png)


![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-(pyridin-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B12114320.png)


